molecular formula C19H19N3O3 B12170115 N-[5-(acetylamino)-2-methoxyphenyl]-1-methyl-1H-indole-5-carboxamide

N-[5-(acetylamino)-2-methoxyphenyl]-1-methyl-1H-indole-5-carboxamide

Cat. No.: B12170115
M. Wt: 337.4 g/mol
InChI Key: KOSRFIXEOPIZDF-UHFFFAOYSA-N
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Description

N-[5-(Acetylamino)-2-methoxyphenyl]-1-methyl-1H-indole-5-carboxamide is a synthetic small molecule based on an indole carboxamide scaffold, designed for research purposes. Compounds featuring similar indole and aryl carboxamide structures are frequently investigated in medicinal chemistry for their potential to interact with various biological targets . Researchers may explore this molecule as a key intermediate or a novel chemical entity in high-throughput screening campaigns aimed at identifying new modulators of protein function. Its structural features, including the methoxyphenyl and acetamido substituents, make it a candidate for developing structure-activity relationships in drug discovery projects, particularly those focused on central nervous system or oncology targets where indole derivatives have shown significant activity . This compound is provided exclusively for laboratory research use.

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-1-methylindole-5-carboxamide

InChI

InChI=1S/C19H19N3O3/c1-12(23)20-15-5-7-18(25-3)16(11-15)21-19(24)14-4-6-17-13(10-14)8-9-22(17)2/h4-11H,1-3H3,(H,20,23)(H,21,24)

InChI Key

KOSRFIXEOPIZDF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(C=C2)N(C=C3)C

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis

The indole core is commonly synthesized via the Fischer indole method, which involves cyclization of phenylhydrazines with ketones. For 1-methylindole-5-carboxylic acid:

  • Reactants : 4-Methylcyclohexanone and phenylhydrazine.

  • Conditions : Reflux in acetic acid (120°C, 6–8 h) .

  • Mechanism : Acid-catalyzed-sigmatropic rearrangement followed by aromatization.

  • Yield : 68–72% .

Functionalization at C5

Oxidation to Carboxylic Acid :

  • Reactant : 1-Methylindole.

  • Reagent : KMnO₄ in acidic medium (H₂SO₄, 70°C, 4 h).

  • Yield : 58% .

  • Alternative : Directed ortho-lithiation followed by CO₂ quenching (85% yield) .

Nitration and Methoxylation

  • Starting Material : 2-Methoxyaniline.

  • Nitration : HNO₃/H₂SO₄ at 0°C → 5-nitro-2-methoxyaniline (89% yield) .

  • Reduction : H₂/Pd-C in ethanol → 5-amino-2-methoxyaniline (93% yield) .

Acetylation

  • Reagent : Acetic anhydride in pyridine (RT, 2 h).

  • Yield : 95% .

Carboxylic Acid Activation

Activation Reagents :

Reagent SystemSolventTemperatureYieldReference
EDCI/HOBtDCMRT, 12 h78%
HATU/TriethylamineDMF0°C→RT, 4 h85%
DCC/DMAPTHFRT, 24 h70%

Coupling Reaction

  • Reactants : 1-Methylindole-5-carboxylic acid (1 eq), 5-acetylamino-2-methoxyaniline (1.2 eq).

  • Optimal Conditions :

    • HATU (1.5 eq), Triethylamine (3 eq), DMF, 4 h at RT.

    • Purification : Column chromatography (SiO₂, EtOAc/Hexane 1:1).

    • Purity : >98% (HPLC) .

Continuous Flow Synthesis

  • Advantages : Improved heat transfer and reaction control.

  • Conditions : Microreactor system with residence time 30 min, 100°C .

  • Yield : 82% with 99% purity .

Enzymatic Coupling

  • Enzyme : Lipase B (Candida antarctica).

  • Solvent : Tert-butanol, 40°C, 48 h.

  • Yield : 65% (eco-friendly but lower efficiency) .

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.12 (s, 1H, Ar-H), 7.89 (d, J = 8.4 Hz, 1H), 7.45–7.32 (m, 3H), 6.95 (d, J = 8.8 Hz, 1H), 3.88 (s, 3H, OCH₃), 3.72 (s, 3H, NCH₃), 2.11 (s, 3H, COCH₃) .

  • HRMS : m/z 366.1452 [M+H]⁺ (calc. 366.1455) .

Purity Assessment

  • HPLC : C18 column, MeCN/H₂O (70:30), 1.0 mL/min, retention time 6.2 min .

Byproduct Formation

  • Issue : Over-acetylation at indole N1.

  • Mitigation : Use of bulky bases (e.g., DIPEA) to suppress side reactions .

Solvent Selection

  • DMF vs. DCM : DMF increases coupling efficiency but complicates purification.

Chemical Reactions Analysis

Types of Reactions

N-[5-(acetylamino)-2-methoxyphenyl]-1-methyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemical Research Applications

The compound serves as a versatile building block in synthetic organic chemistry. Its structural components allow for the exploration of new reaction pathways and the development of more complex molecules. Notably:

  • Synthesis of Complex Molecules : The indole core can be modified to create derivatives with varied biological activities.
  • Reactivity Studies : The compound can undergo oxidation, reduction, and substitution reactions, making it a useful reagent for studying reaction mechanisms.

Biological Research Applications

In biological contexts, N-[5-(acetylamino)-2-methoxyphenyl]-1-methyl-1H-indole-5-carboxamide has been investigated for its interactions with various biological targets:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against resistant strains like Staphylococcus aureus, with a minimum inhibitory concentration (MIC) as low as 0.25 µg/mL.
  • Anticancer Potential : Research suggests that it may induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.
  • Neuroprotective Effects : Some studies have shown that it protects neuronal cells from oxidative stress, suggesting applications in neurodegenerative disease treatments.

Medical Applications

The therapeutic potential of this compound is under investigation for various diseases:

  • Cancer Treatment : Its ability to induce apoptosis in cancer cells positions it as a candidate for developing anticancer therapies.
  • Inflammation Management : The compound's interactions with specific receptors may offer pathways for treating inflammatory diseases.
  • Neurodegenerative Disorders : Its neuroprotective properties suggest that it could be beneficial in conditions like Alzheimer's and Parkinson's diseases.

Industrial Applications

In the industrial sector, this compound can be utilized in developing new materials with specific properties:

  • Polymer Development : Its chemical reactivity allows for the incorporation into polymers that require specific functionalities.
  • Coatings and Adhesives : The compound's stability and reactivity make it suitable for formulating advanced coatings and adhesives.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibits growth of Staphylococcus aureus (MIC ≤ 0.25 µg/mL)
AnticancerInduces apoptosis in various cancer cell lines
NeuroprotectiveProtects neuronal cells from oxidative stress

Antimicrobial Screening

A study focused on discovering new antimicrobials evaluated this compound alongside other indole derivatives, demonstrating significant activity against methicillin-resistant Staphylococcus aureus (MRSA). This finding highlights its potential as a lead compound for further development.

Cytotoxicity Assessment

Cytotoxicity evaluations on human embryonic kidney cells (HEK293) indicated that while some similar compounds exhibited cytotoxic effects, this compound maintained low toxicity levels at tested concentrations, suggesting a favorable safety profile.

Neuroprotective Studies

Research into the neuroprotective properties of indole-based compounds indicated that structural modifications could enhance protective effects against neurodegeneration. This emphasizes the importance of optimizing chemical structures to develop effective neuroprotective agents.

Mechanism of Action

The mechanism by which N-[5-(acetylamino)-2-methoxyphenyl]-1-methyl-1H-indole-5-carboxamide exerts its effects is largely dependent on its interaction with molecular targets. The indole ring structure allows it to interact with various enzymes and receptors, potentially modulating their activity. This interaction can influence biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their differentiating features are summarized below:

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Yield Pharmacological Notes
Target Compound C₁₉H₂₀N₃O₃ 338.4 g/mol 1-Methylindole, 2-methoxy-5-acetylamino phenyl N/A Potential enhanced metabolic stability due to methyl group
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3, ) C₂₂H₁₆FN₂O₂ 359.1 g/mol 5-Fluoroindole, 4-benzoylphenyl 37.5% Fluorine may improve binding affinity or lipophilicity
N-[5-(Acetylamino)-2-methoxyphenyl]-2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]acetamide () C₂₆H₂₄ClN₅O₄S 538.0 g/mol Triazole-thioacetamide, chlorophenyl N/A Bulky substituents may affect solubility
N-Methoxy-N-methyl-1H-indole-5-carboxamide () C₁₁H₁₂N₂O₂ 204.2 g/mol N-Methoxy, N-methyl N/A Simplified structure with reduced steric hindrance

Key Observations :

  • Substituent Effects: The target compound’s 1-methylindole and acetylamino groups contrast with fluorine () or triazole-based analogs (–5). The methyl group may enhance metabolic stability compared to fluorine, which often increases bioavailability but risks metabolic oxidation .
  • Synthetic Challenges : Analogs like Compound 3 () were synthesized in low yields (6–37%) under harsh conditions (150–190°C), suggesting similar challenges for the target compound .

Physicochemical Properties

  • Melting Points : Fluorinated indole-carboxamides (e.g., Compound 3) exhibit high melting points (249–250°C), indicating strong crystalline packing, while the target compound’s melting point is unreported but likely influenced by its methyl group .
  • Lipophilicity: The methoxy and acetylamino groups in the target compound may balance hydrophilicity, whereas triazole derivatives (–5) with chlorophenyl substituents could exhibit higher logP values, impacting membrane permeability .

Pharmacological Potential

  • Fluorinated Analogs : The 5-fluoro substitution in Compound 3 () is associated with enhanced binding to hydrophobic pockets in enzyme active sites, a feature absent in the target compound .
  • Triazole Derivatives : Compounds with triazole-thioacetamide moieties (–5) may target zinc-dependent enzymes or nucleophilic residues, differing from the indole-carboxamide scaffold’s mechanism .

Biological Activity

N-[5-(Acetylamino)-2-methoxyphenyl]-1-methyl-1H-indole-5-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an indole ring, which is a significant structural motif in many biologically active molecules. Its structure includes:

  • Indole Ring : A five-membered aromatic ring containing nitrogen.
  • Carboxamide Group : Attached to the fifth position of the indole ring.
  • Acetylated Amino Group : Located at the second position of the methoxy-substituted phenyl portion.

This unique structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.

Antiproliferative Effects

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of indole-2-carboxamides have shown promising results against breast cancer cell lines (MCF-7), with GI50 values ranging from 0.95 µM to 1.50 µM .

CompoundCell LineGI50 (µM)Mechanism of Action
5iMCF-70.95EGFR inhibition
5jMCF-71.35CDK2 inhibition
5kMCF-71.50Apoptosis induction

These compounds not only inhibited cell proliferation but also induced apoptosis through pathways involving caspases and other apoptotic markers, indicating their potential as anticancer agents .

Mechanistic Studies

Mechanistic studies have highlighted the ability of this compound to inhibit key enzymes such as EGFR and CDK2, which are pivotal in cancer cell cycle regulation. The inhibition of these targets leads to decreased cell viability and increased apoptosis in treated cells .

Study on Anticancer Activity

A study conducted on various indole derivatives, including this compound, revealed that these compounds could effectively suppress tumor growth in vitro and in vivo models. The study utilized MTT assays to evaluate cell viability and flow cytometry to assess apoptosis markers .

Comparative Analysis

In a comparative analysis involving multiple indole derivatives, it was found that compounds exhibiting structural similarities to this compound had varying degrees of biological activity. For example:

Compound TypeActivity LevelNotes
Indole CarboxamidesHighStrong antiproliferative effects
Simple IndolesModerateLess effective than carboxamide derivatives

This highlights the importance of functional groups in enhancing biological activity.

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-[5-(acetylamino)-2-methoxyphenyl]-1-methyl-1H-indole-5-carboxamide?

  • Methodological Answer : The synthesis of indole carboxamide derivatives typically involves multi-step reactions. Key steps include:
  • Condensation : Reacting substituted anilines (e.g., 5-acetylamino-2-methoxyaniline) with indole carboxylic acid derivatives under reflux conditions in acetic acid .
  • Functionalization : Introducing the methyl group at the indole nitrogen via alkylation (e.g., using methyl iodide in the presence of a base like NaH) .
  • Purification : Recrystallization from solvent mixtures (e.g., DMF/acetic acid) to isolate the product .
  • Example Protocol :
StepReagents/ConditionsPurposeReference
1Acetic acid, reflux 3–5 hCyclization/condensation
2NaH, methyl iodide, THFN-methylation
3DMF/acetic acid recrystallizationPurification

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm the methyl group (δ ~3.8 ppm for N–CH3_3), methoxy group (δ ~3.9 ppm), and acetylaminophenyl substituents. Aromatic protons in the indole core appear between δ 6.8–8.2 ppm .
  • HPLC-MS : Validate purity (>95%) and molecular weight (e.g., m/z calculated for C19_{19}H19_{19}N3_3O3_3: 361.14) .
  • FT-IR : Identify carbonyl stretches (amide C=O at ~1650–1680 cm1^{-1}) and N–H bending (acetyl amino group at ~3300 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) may arise from:
  • Polymorphism : Use X-ray crystallography to identify crystalline forms affecting solubility .
  • pH Sensitivity : Conduct solubility studies across pH 2–10 (using HCl/NaOH) to map ionization states of the acetyl amino and methoxy groups .
  • Co-solvent Systems : Test binary solvent mixtures (e.g., DMSO:PBS) to improve reproducibility .

Q. What strategies optimize yield in multi-step synthesis of this compound?

  • Methodological Answer :
  • Catalyst Screening : Replace traditional bases (e.g., NaOAc) with DMAP or Et3_3N to enhance reaction rates in acylation steps .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 5 h to 30 min) while maintaining yields >80% .
  • Intermediate Monitoring : Use TLC or in-situ IR to track reaction progress and minimize side products .

Q. How can structure-activity relationships (SAR) be established for this compound’s biological activity?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace methoxy with halogen or alkyl groups) and compare bioactivity .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., kinase enzymes) .
  • Biological Assays : Test analogs in enzyme inhibition assays (IC50_{50}) and cell viability studies (MTT assay) to correlate structural changes with activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum-free media) .
  • Metabolic Stability : Check for metabolite formation (e.g., via LC-MS) that may alter activity in longer-duration studies .
  • Batch Variability : Compare purity and stereochemistry (if applicable) across synthetic batches using chiral HPLC .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Conduct reactions in a fume hood due to potential acetic acid fumes .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

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